Cas no 1558882-89-5 (Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl-)

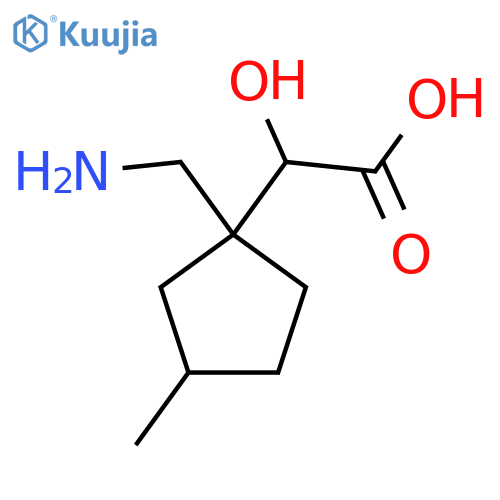

1558882-89-5 structure

商品名:Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl-

CAS番号:1558882-89-5

MF:C9H17NO3

メガワット:187.236182928085

CID:5275229

Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- 化学的及び物理的性質

名前と識別子

-

- 2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid

- 2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyaceticacid

- Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl-

-

- インチ: 1S/C9H17NO3/c1-6-2-3-9(4-6,5-10)7(11)8(12)13/h6-7,11H,2-5,10H2,1H3,(H,12,13)

- InChIKey: OVJUQIJLJAJIBU-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)C1(CN)CCC(C)C1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 207

- 疎水性パラメータ計算基準値(XlogP): -2.1

- トポロジー分子極性表面積: 83.6

Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-683437-1.0g |

2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |

1558882-89-5 | 95.0% | 1.0g |

$1057.0 | 2025-03-12 | |

| Enamine | EN300-683437-10.0g |

2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |

1558882-89-5 | 95.0% | 10.0g |

$4545.0 | 2025-03-12 | |

| Enamine | EN300-683437-0.05g |

2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |

1558882-89-5 | 95.0% | 0.05g |

$888.0 | 2025-03-12 | |

| Enamine | EN300-683437-2.5g |

2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |

1558882-89-5 | 95.0% | 2.5g |

$2071.0 | 2025-03-12 | |

| Enamine | EN300-683437-0.5g |

2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |

1558882-89-5 | 95.0% | 0.5g |

$1014.0 | 2025-03-12 | |

| Enamine | EN300-683437-5.0g |

2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |

1558882-89-5 | 95.0% | 5.0g |

$3065.0 | 2025-03-12 | |

| Enamine | EN300-683437-0.25g |

2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |

1558882-89-5 | 95.0% | 0.25g |

$972.0 | 2025-03-12 | |

| Enamine | EN300-683437-0.1g |

2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid |

1558882-89-5 | 95.0% | 0.1g |

$930.0 | 2025-03-12 |

Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl- 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

1558882-89-5 (Cyclopentaneacetic acid, 1-(aminomethyl)-α-hydroxy-3-methyl-) 関連製品

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2039-76-1(3-Acetylphenanthrene)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量